AQ-13 free base

説明

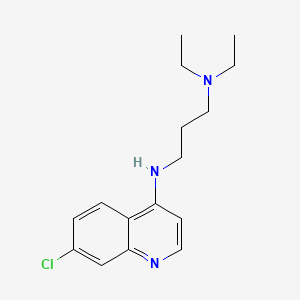

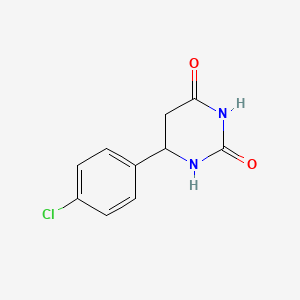

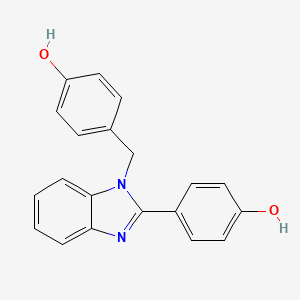

AQ-13 free base is a small molecule that is currently under investigation . It is a 4-aminoquinoline antimalarial compound related to chloroquine . The chemical formula of this compound is C16H22ClN3 . It is also known by other names such as 1,3-propanediamine, n’-(7-chloro-4-quinolinyl)-n,n-diethyl- .

Molecular Structure Analysis

The molecular structure of this compound consists of 16 Carbon atoms, 22 Hydrogen atoms, 1 Chlorine atom, and 3 Nitrogen atoms . The average weight of the molecule is 291.82 .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a logP value of 3, a physiological charge of 1, a hydrogen acceptor count of 3, a hydrogen donor count of 1, a polar surface area of 28.16 Å2, and a refractivity of 87.36 m3·mol-1 .

科学的研究の応用

Environmental Monitoring and Assessment :

- AQ-13 has been used in the development of a user-friendly air quality monitoring system, known as 'BASE-Q,' which measures key environmental variables in commercial livestock buildings. This system aims to improve building environments and reduce pollutant emissions (Banhazi, 2009).

Molecular and Cellular Biology :

- Research on guanine quadruplex structures (GQSs), which exhibit unique spectroscopic features, has shown that AQ-13 can be used to study the intrinsic fluorescence of DNA GQSs. This can be applied in nucleic acid studies and the development of label-free detection methods (Kwok, Sherlock & Bevilacqua, 2013).

Pharmacology and Drug Development :

- AQ-13, a modified 4-aminoquinolone, has been investigated for its efficacy in treating uncomplicated Plasmodium falciparum malaria. This study provides insights into the potential use of AQ-13 in malaria treatment (Koita et al., 2017).

Biotechnology and Sensor Development :

- In the development of biosensors, AQ-13 has been utilized in the creation of a label-free electrochemical sensor for sensitive and selective detection of lead ions, showcasing its potential in environmental monitoring and public health (Zhou et al., 2017).

Biochemistry and Molecular Dynamics :

- Studies on the near-UV photolysis of AQ-13 in DNA duplexes have revealed that it can induce interstrand cross-links in DNA, providing valuable information on DNA damage and repair mechanisms (Bergeron, Nair & Wagner, 2006).

Analytical Chemistry and Metabolite Analysis :

- AQ-13 has been applied in the solid-state 13C NMR analysis of soil and organic soil fractions, aiding in the understanding of soil chemistry and environmental science (Keeler & Maciel, 2003).

Nucleic Acid Research :

- Research involving AQ-13 has contributed to understanding base sequence effects in radical cation migration in duplex DNA, supporting the polaron-like hopping model in DNA charge transport studies (Liu & Schuster, 2003).

将来の方向性

作用機序

Target of Action

AQ-13 free base, also known as AQ-13, is an investigational aminoquinoline that is active against multidrug-resistant malaria parasites . The primary target of AQ-13 is the Plasmodium falciparum parasite, which is prevalent in every region where malaria is endemic .

Mode of Action

It is known that 4-aminoquinolines like aq-13 are active against resistant parasites . This suggests that AQ-13 may interact with its targets in a way that overcomes the resistance mechanisms employed by these parasites.

Biochemical Pathways

It is known that aq-13 is a short-chain chloroquine analogue . Chloroquine and its analogues are known to interfere with the heme detoxification process in the parasite, leading to the accumulation of toxic heme and subsequent parasite death .

Pharmacokinetics

The pharmacokinetics of AQ-13 have been studied in healthy volunteers. Both AQ-13 and chloroquine exhibited linear pharmacokinetics. Aq-13 was cleared more rapidly than chloroquine, with a median oral clearance of 140–147 l/h versus 95–113 l/h for chloroquine . This suggests that AQ-13 may have a shorter half-life and lower bioavailability compared to chloroquine.

Result of Action

Given its similarity to chloroquine, it is likely that aq-13 leads to the death of the plasmodium falciparum parasite, thereby alleviating the symptoms of malaria .

Action Environment

Factors such as the patient’s health status, the presence of other medications, and the specific strain of the plasmodium falciparum parasite may influence the effectiveness of aq-13 .

生化学分析

Cellular Effects

AQ-13 free base has shown significant effects on various types of cells and cellular processes. It has been found to be active against multidrug-resistant malaria parasites .

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models, with varying results observed at different dosages .

Transport and Distribution

It is believed to interact with various transporters or binding proteins, which may affect its localization or accumulation .

特性

IUPAC Name |

N-(7-chloroquinolin-4-yl)-N',N'-diethylpropane-1,3-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClN3/c1-3-20(4-2)11-5-9-18-15-8-10-19-16-12-13(17)6-7-14(15)16/h6-8,10,12H,3-5,9,11H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCPLTAGJJVCHOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCNC1=C2C=CC(=CC2=NC=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10186268 | |

| Record name | AQ-13 free base | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32571-49-6 | |

| Record name | AQ-13 free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032571496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AQ-13 free base | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AQ-13 FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K7VT5621X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-fluorophenyl)methyl]-3-iodobenzamide](/img/structure/B6613203.png)

![(4-Chlorophenyl)[4-(2-chlorophenyl)-1-piperazinyl]methanone](/img/structure/B6613207.png)

![2-chloro-N-[2-(dimethylamino)-2-phenylethyl]acetamide](/img/structure/B6613256.png)

![3-(4-nitrophenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B6613266.png)